3-(Cyclohexylformamido)propanoic acid

Description

Contextual Significance of N-Acylamino Acid Architectures in Organic Synthesis

N-acylamino acids (NAAAs) represent a significant class of molecules characterized by an amide bond linking a fatty acid (acyl group) to an amino acid. sigmaaldrich.comthegoodscentscompany.com These architectures are of substantial interest in organic synthesis due to their versatile applications across various industries, including pharmaceuticals, cosmetics, and food science. sigmaaldrich.com The presence of both a lipophilic acyl chain and a hydrophilic amino acid head group imparts amphiphilic properties, making many NAAAs effective surfactants. acdlabs.com

The synthesis of N-acylamino acids can be achieved through several methods. A prevalent laboratory and industrial technique is the Schotten-Baumann reaction, which typically involves the acylation of an amino acid with an acyl chloride under alkaline aqueous conditions. iupac.orgqmul.ac.uk This method is valued for its efficiency and applicability to a wide range of substrates. iupac.org Beyond chemical synthesis, enzymatic and chemo-enzymatic methods are gaining traction as greener alternatives. sigmaaldrich.comqmul.ac.uk Enzymes like lipases and acylases can catalyze the formation of the amide bond under mild conditions, reducing the need for toxic reagents. sigmaaldrich.com The functional importance of the amide bond and the diverse side chains of amino acids make NAAAs valuable building blocks for constructing more complex molecules and bioactive compounds. science.gov

Overview of Propanoic Acid Derivatives as Fundamental Building Blocks

Propanoic acid, a three-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. science.govthermofisher.com The versatility of the propanoic acid scaffold stems from its reactive carboxylic acid group and the potential for functionalization on its carbon backbone. science.gov This simple structure serves as a precursor for a multitude of commercially important chemicals, including polymers, pesticides, and pharmaceuticals. bldpharm.comnih.gov For instance, propanoic acid is an important intermediate in the production of cellulose-acetate-propionate, a useful thermoplastic. bldpharm.com

Industrially, propanoic acid is primarily produced through petrochemical routes. quora.com Its derivatives are employed in a wide array of applications; its salts are used as food preservatives to inhibit the growth of mold and some bacteria, while its esters are known for their fruit-like odors and are used as solvents or flavoring agents. bldpharm.comnih.gov In pharmaceutical research, the propanoic acid motif is a key component in several active pharmaceutical ingredients (APIs), including well-known anti-inflammatory drugs. thermofisher.com The ability to readily modify the propanoic acid structure makes it an invaluable tool for chemists developing novel compounds with specific functions.

Structural Elucidation and Naming Conventions for 3-(Cyclohexylformamido)propanoic Acid

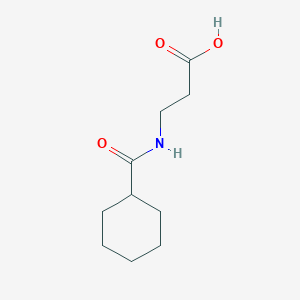

The compound this compound is a specific N-acylamino acid derivative. Its structure is best understood by dissecting it into its fundamental components: a propanoic acid backbone, an amino group at the β-position (carbon-3), and a cyclohexanecarbonyl group attached to the nitrogen.

Propanoic Acid Scaffold: The base of the molecule is propanoic acid, a three-carbon chain with a carboxylic acid functional group (-COOH).

β-Amino Acid Core: The amino group (-NH-) is located on the third carbon from the carboxyl group, making the core structure 3-aminopropanoic acid, which is commonly known as β-alanine. wikipedia.orgsigmaaldrich.com β-Alanine is the only naturally occurring beta-amino acid and is a precursor to carnosine and vitamin B5. sigmaaldrich.com

N-Acyl Group: The nitrogen of the β-alanine is acylated with a cyclohexanecarbonyl group. This group consists of a six-membered saturated carbon ring (cyclohexane) attached to a carbonyl group (C=O).

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3-(cyclohexanecarboxamido)propanoic acid . acdlabs.comiupac.org The name is derived by treating the cyclohexanecarbonyl moiety as a substituent on the nitrogen of 3-aminopropanoic acid. The term "cyclohexanecarboxamido" precisely describes the cyclohexyl-C(=O)-NH- group. The name "this compound" is less precise, as "formamido" typically refers to a substituent derived from formic acid (a single carbon acyl group).

While specific research findings and experimental data for this compound are not prominent in publicly accessible literature, its properties can be inferred from its constituent building blocks: β-alanine and cyclohexanecarboxylic acid.

Interactive Data Table: Properties of Constituent Building Blocks

Below are the physical and chemical properties of the two primary molecules that form this compound via an amide bond.

| Property | β-Alanine | Cyclohexanecarboxylic Acid |

|---|---|---|

| Synonyms | 3-Aminopropanoic acid | Hexahydrobenzoic acid |

| CAS Number | 107-95-9 | 98-89-5 |

| Molecular Formula | C₃H₇NO₂ | C₇H₁₂O₂ |

| Molecular Weight | 89.09 g/mol | 128.17 g/mol |

| Appearance | White crystalline powder | Colorless solid or liquid |

| Melting Point | 207 °C (decomposes) wikipedia.org | 31 °C |

| Boiling Point | 264.4 °C (decomposes) | 232.5 °C |

| Solubility in Water | Soluble | Slightly soluble (2.03 g/L) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXXREBWTTXPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302950 | |

| Record name | N-(Cyclohexylcarbonyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914773-52-7 | |

| Record name | N-(Cyclohexylcarbonyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914773-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclohexylcarbonyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexylformamido Propanoic Acid

Advanced Synthetic Routes to 3-(Cyclohexylformamido)propanoic Acid

The synthesis of this compound, also known as N-cyclohexylformyl-β-alanine, involves the formation of an amide bond between a β-alanine moiety and a cyclohexanecarbonyl group. The primary strategies for creating this linkage are based on well-established N-acylation reactions.

Targeted Synthesis Strategies for the Primary Compound

A plausible and efficient synthetic route to this compound involves the N-acylation of β-alanine. This can be achieved through several standard peptide coupling methodologies. One common approach is the reaction of β-alanine with cyclohexanecarbonyl chloride under basic conditions. The base is required to neutralize the hydrochloric acid generated during the reaction.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the reaction between β-alanine and cyclohexanecarboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can activate the carboxylic acid for nucleophilic attack by the amino group of β-alanine. researchgate.net The use of these coupling agents is advantageous as it often proceeds under mild conditions and can reduce the likelihood of side reactions. researchgate.net

A third potential route involves the initial protection of the carboxylic acid of β-alanine as an ester (e.g., a methyl or ethyl ester). This protected β-alanine can then be acylated with cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid using a coupling agent. The final step would then be the hydrolysis of the ester to yield the desired this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the specific coupling agent and any additives used.

For instance, in carbodiimide-mediated couplings, the addition of HOBt or HOAt is known to suppress racemization (if chiral centers were present) and improve reaction rates. researchgate.net The choice between HOBt and HOAt can be critical, as HOAt has been reported to accelerate the coupling reaction more effectively than HOBt in some cases. researchgate.net

The solvent choice can influence the solubility of reactants and reagents, thereby affecting the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for such acylation reactions.

Temperature control is also vital. While some coupling reactions proceed efficiently at room temperature, others may require cooling to minimize side reactions or heating to overcome activation energy barriers. A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound.

| Parameter | Variation | Potential Impact |

| Coupling Reagent | DCC, EDC, HATU, HBTU | Affects reaction rate, yield, and by-product formation. |

| Additive | HOBt, HOAt | Suppresses side reactions and can enhance reaction speed. researchgate.net |

| Solvent | DMF, DCM, THF | Influences solubility of reactants and reaction kinetics. |

| Base | Triethylamine, DIPEA | Neutralizes acid by-products and can affect reaction rate. |

| Temperature | 0°C to reflux | Controls reaction rate and selectivity. |

Derivatization Strategies and Analogue Synthesis Based on this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of analogues and chemical libraries. These modifications can be targeted at the carboxylic acid, the amide, or the cyclohexyl ring.

Approaches for Structural Diversification and Library Generation

A library of analogues can be generated by varying the core components of the molecule. For example, a range of N-acyl-β-alanine derivatives can be synthesized by replacing cyclohexanecarboxylic acid with other cyclic or acyclic carboxylic acids. Similarly, β-alanine can be substituted with other β-amino acids to introduce diversity in the backbone of the molecule.

The carboxylic acid functional group is a key handle for derivatization. It can be converted to a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. For instance, reaction with a diverse set of alcohols or amines in the presence of a coupling agent would yield a library of esters or amides, respectively.

| Modification Site | Potential Reagents/Reactions | Resulting Functional Group |

| Carboxylic Acid | Alcohols/Coupling Agent | Ester |

| Amines/Coupling Agent | Amide | |

| Reducing Agents (e.g., LiAlH4) | Alcohol | |

| Cyclohexyl Ring | Halogenating Agents | Halogenated Cyclohexyl |

| Oxidizing Agents | Functionalized Cyclohexyl (e.g., ketone) | |

| Amide | Alkylating Agents | N-Alkylated Amide |

Functional Group Interconversions and Modifications

The functional groups of this compound can be interconverted to create novel derivatives. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an alkyl halide.

The amide bond, while generally stable, can be reduced to an amine, thus transforming the acylamino linkage into a secondary amine. This would yield 3-(cyclohexylmethylamino)propanoic acid. Furthermore, the N-H of the amide can potentially be alkylated under specific conditions.

Modifications to the cyclohexyl ring itself are also conceivable, although they may require more forcing conditions. For instance, free-radical halogenation could introduce a halogen atom onto the ring, which could then be used as a handle for further synthetic transformations.

Mechanistic Investigations of Reaction Pathways Involving this compound Precursors

The primary reaction pathway for the synthesis of this compound is the N-acylation of β-alanine. The mechanism of this reaction is dependent on the method used for the activation of the cyclohexanecarboxylic acid.

When using a carbodiimide (B86325) such as DCC, the mechanism involves the initial attack of the carboxylate on the protonated carbodiimide to form an O-acylisourea intermediate. This intermediate is highly reactive and is susceptible to nucleophilic attack by the amino group of β-alanine to form the desired amide and a dicyclohexylurea by-product. The role of an additive like HOBt is to trap the O-acylisourea to form an active ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the amide bond.

In the case of using an acyl chloride like cyclohexanecarbonyl chloride, the mechanism is a direct nucleophilic acyl substitution. The lone pair of the nitrogen atom of β-alanine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a chloride ion yields the final amide product. An equivalent of base is required to neutralize the HCl that is formed.

Understanding these mechanisms is crucial for optimizing reaction conditions and for predicting and minimizing the formation of potential by-products, such as the N-acylurea in carbodiimide-mediated reactions.

Analysis of Nucleophilic and Electrophilic Pathways

The dual functionality of this compound provides distinct sites for both nucleophilic and electrophilic attack. The carboxylic acid moiety and the amide group each present unique reaction opportunities.

The carboxylic acid group contains a carbonyl carbon that is electrophilic and susceptible to attack by nucleophiles. This is a cornerstone of its reactivity, leading to classic nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the leaving group. masterorganicchemistry.comlibretexts.org For a carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, activation is often required, typically by protonating the carbonyl oxygen under acidic conditions to make the carbonyl carbon more electrophilic. youtube.comnih.gov

Conversely, under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate is significantly less reactive towards nucleophilic attack due to the increased electron density. However, the carboxylate itself can act as a nucleophile.

The amide group also contains an electrophilic carbonyl carbon. However, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity compared to the carboxylic acid. This makes the amide less reactive towards nucleophiles. Hydrolysis of the amide bond, for instance, typically requires more forcing conditions (strong acid or base and heat) than the esterification of the carboxylic acid.

Electrophilic reactions primarily involve the oxygen atoms of the carbonyl groups and the nitrogen of the amide, all of which possess lone pairs of electrons and can act as Lewis bases. Protonation at these sites is a key step in many acid-catalyzed reactions.

A summary of potential nucleophilic and electrophilic reactions at the different sites of this compound is presented below.

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Alcohol/Acid Catalyst | Ester |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Carboxylic Acid | Deprotonation (acts as an acid) | Base (e.g., NaOH) | Carboxylate Salt |

| Amide | Nucleophilic Acyl Substitution (Hydrolysis) | Strong Acid/Heat or Strong Base/Heat | 3-aminopropanoic acid and cyclohexylamine (B46788) (after workup) |

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in overcoming the inherent activation barriers for the transformation of this compound. Both acid and base catalysis are fundamental to manipulating its functional groups, and metal catalysis can be employed for more complex transformations.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as alcohols, to form esters (Fischer esterification). youtube.com Similarly, acid catalysis can facilitate the hydrolysis of the amide bond, although this often requires harsh conditions.

Base Catalysis: Strong bases can deprotonate the carboxylic acid, forming a carboxylate. While this deactivates the carbonyl group toward nucleophilic attack, the resulting carboxylate can act as a nucleophile itself. More significantly, base-catalyzed hydrolysis (saponification) of the amide bond can be achieved by the attack of a strong nucleophile like the hydroxide (B78521) ion on the amide carbonyl. masterorganicchemistry.com

Metal Catalysis: While less common for simple transformations of this molecule, metal catalysts can be employed for reactions such as hydrogenation. For instance, if the cyclohexyl ring were unsaturated, catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) would be used to saturate the ring. In the context of the parent compound, certain ruthenium or rhenium catalysts have been shown to be effective for the hydrogenation or deuteration of carboxylic acids, although this is a specialized application. google.com A patent describes the use of a ruthenium-on-carbon catalyst for the hydrogenation of a precursor to 3-cyclohexylpropanoic acid, highlighting the role of metal catalysis in the synthesis of related structures. gychbjb.com

The table below outlines some catalytic approaches for the transformation of this compound.

| Transformation | Catalyst Type | Catalyst Example | Purpose |

| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating it for nucleophilic attack by an alcohol. |

| Amide Hydrolysis | Acid Catalyst | Hydrochloric Acid (HCl) | Protonates the amide carbonyl, facilitating nucleophilic attack by water. |

| Amide Hydrolysis | Base Catalyst | Sodium Hydroxide (NaOH) | Provides the hydroxide nucleophile for attack on the amide carbonyl. |

| Esterification | Solid Acid Catalyst | p-toluenesulfonic acid on activated carbon | Offers a heterogeneous catalytic system for the formation of esters from the carboxylic acid. |

Spectroscopic and Structural Characterization of 3 Cyclohexylformamido Propanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 3-(Cyclohexylformamido)propanoic acid can be established.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the propanoic acid chain, and the amide group. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the propanoic acid moiety, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), are expected to appear as triplets due to coupling with each other. The methylene group adjacent to the carboxylic acid (α-CH₂) would be deshielded and is anticipated to resonate at approximately 2.3-2.6 ppm. docbrown.info The methylene group adjacent to the amide nitrogen (β-CH₂) would likely appear at a slightly upfield position, around 3.4-3.6 ppm.

The cyclohexyl ring protons will produce a complex series of overlapping multiplets in the region of 1.0-2.0 ppm. The proton on the carbon attached to the formyl group (CH-N) will be the most deshielded of the ring protons, likely appearing around 3.5-3.9 ppm. The amide proton (N-H) is expected to be a broad singlet or a doublet (if coupled to the adjacent CH), with a chemical shift that can vary but is typically found between 7.5 and 8.5 ppm. The carboxylic acid proton (O-H) will be a broad singlet at a significantly downfield position, often above 10 ppm. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet |

| α-CH₂ (to COOH) | 2.3 - 2.6 | Triplet |

| β-CH₂ (to NH) | 3.4 - 3.6 | Triplet |

| Cyclohexyl CH (to N) | 3.5 - 3.9 | Multiplet |

| Amide NH | 7.5 - 8.5 | Broad Singlet/Doublet |

| Carboxylic Acid OH | > 10 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the range of 170-180 ppm. docbrown.info The amide carbonyl carbon will also be in the downfield region, typically around 165-175 ppm.

The carbons of the cyclohexyl ring will resonate in the aliphatic region, generally between 25 and 45 ppm, with the carbon attached to the nitrogen (CH-N) being more deshielded (around 50-60 ppm). The methylene carbons of the propanoic acid chain will appear at distinct chemical shifts, with the carbon alpha to the carboxylic acid at approximately 35-40 ppm and the carbon beta to the nitrogen at a similar or slightly more downfield position.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl CH₂ | 25 - 45 |

| α-C (to COOH) | 35 - 40 |

| β-C (to NH) | 35 - 45 |

| Cyclohexyl CH (to N) | 50 - 60 |

| Amide C=O | 165 - 175 |

| Carboxylic Acid C=O | 170 - 180 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into molecular conformation and intermolecular interactions.

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. docbrown.info

The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The amide group will also show a strong C=O stretch (Amide I band), usually between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1520-1570 cm⁻¹. The N-H stretching vibration will be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and propanoic acid methylene groups will be present in the 2850-3000 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

Note: Predicted values are based on characteristic frequencies for the respective functional groups.

Raman spectroscopy provides complementary vibrational information to FT-IR. While strong in IR, the O-H stretch is often weak in Raman spectra. Conversely, the C=O stretching bands are typically strong in both. Raman is particularly useful for analyzing the skeletal vibrations of the cyclohexyl ring and the carbon backbone of the propanoic acid chain.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. For this compound, SERS could be used to study its orientation and interaction with the metal surface. It is anticipated that the carboxylate group would interact strongly with the metal surface, leading to significant enhancement of its vibrational modes. researchgate.net The orientation of the cyclohexyl and amide groups relative to the surface could also be inferred from the relative enhancement of their respective Raman bands.

Similar to SERS, Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy enhances the infrared absorption of molecules in close proximity to a metal nanostructured surface. This technique is particularly valuable for studying monolayers and thin films. In the context of this compound, SEIRA could provide detailed information about the adsorption geometry and intermolecular interactions within a self-assembled monolayer on a suitable substrate. The enhancement of the amide and carboxylic acid vibrational modes would be particularly informative regarding the molecular orientation and hydrogen bonding at the interface.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In the case of this compound, the primary chromophores are the amide functional group (-CONH-) and the carboxyl group (-COOH). The absorption of UV light by these groups is typically in the far-ultraviolet region, generally below 250 nm. nthu.edu.tw The electronic transitions responsible for this absorption are primarily of two types: the n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π orbital) and the π → π* (an electron from a bonding π orbital is promoted to an anti-bonding π orbital) transitions. nthu.edu.tw

The n → π* transitions are typically weaker and occur at longer wavelengths compared to the more intense π → π* transitions. For simple amides and carboxylic acids, these absorptions are often observed in the range of 200-230 nm. nthu.edu.tw The presence of the cyclohexyl group, being a saturated aliphatic ring, does not significantly influence the position of these absorption maxima as it lacks π electrons.

It is important to note that while monomeric proteins and peptides lacking aromatic amino acids are often considered optically silent above 250 nm, studies have shown that charge transfer transitions involving charged amino and carboxylate groups can result in weak absorption extending into the near-UV region. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected Transition | Approximate Wavelength (λmax) Range (nm) |

| Amide (-CONH-) | n → π | 210 - 230 |

| Amide (-CONH-) | π → π | < 200 |

| Carboxyl (-COOH) | n → π* | 200 - 210 |

Note: The exact λmax and molar absorptivity (ε) values would need to be determined experimentally.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Advanced mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (molecular weight: 199.26 g/mol ), the molecular ion peak would be expected at an m/z of 199. The fragmentation of this molecule is predicted to occur at the weakest bonds, primarily the amide and C-C bonds. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov This can lead to the formation of a cyclohexylaminyl radical and an acylium ion, or a cyclohexyl radical and a formamidopropanoic acid cation.

Another predictable fragmentation is the McLafferty rearrangement, which can occur in molecules containing a carbonyl group and a γ-hydrogen atom. nih.gov In this compound, this rearrangement could lead to the elimination of a neutral molecule and the formation of a characteristic fragment ion.

Analysis of the mass spectra of related compounds provides further insight. For instance, the mass spectrum of N-cyclohexylformamide shows characteristic fragments corresponding to the loss of CO and other parts of the cyclohexyl ring. nist.gov Similarly, the fragmentation of propanoic acid involves the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 199 | [C10H17NO3]+• | Molecular Ion (M+) |

| 182 | [C10H16NO2]+ | Loss of -OH radical from the carboxylic acid group |

| 154 | [C9H16NO]+ | Loss of -COOH group |

| 127 | [C7H13NO]+ | Cleavage of the bond between the propanoic acid moiety and the formamido group |

| 99 | [C6H11N]+• | Cyclohexylamine (B46788) radical cation from N-C bond cleavage |

| 83 | [C6H11]+ | Cyclohexyl cation |

| 74 | [C3H6O2]+• | Propanoic acid radical cation |

| 55 | [C3H3O]+ | Acylium ion from propanoic acid moiety |

Note: The relative abundances of these fragments would depend on the specific ionization conditions.

Computational and Theoretical Investigations of 3 Cyclohexylformamido Propanoic Acid

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries and Energetics

The initial step in the computational analysis of 3-(Cyclohexylformamido)propanoic acid involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The cyclohexyl ring typically adopts a stable chair conformation. The amide group is known to be planar due to resonance, which results in a partial double bond character for the C-N bond, making it shorter than a typical C-N single bond. yale.eduajchem-a.com The propanoic acid tail allows for several possible conformations due to the rotation around its single bonds. The final optimized geometry represents a minimum on the potential energy surface.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (amide) | ~1.23 Å yale.edu |

| Bond Length | C-N (amide) | ~1.33 Å yale.edu |

| Bond Length | C=O (acid) | ~1.21 Å |

| Bond Length | C-O (acid) | ~1.35 Å |

| Bond Length | O-H (acid) | ~0.97 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-N-H (amide) | ~120° |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

Note: These values are representative and would be precisely determined from a specific DFT calculation.

Prediction of Vibrational Spectra and Correlation with Experimental Data

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model. niscpr.res.inacs.org

Key vibrational modes for this compound would include the C=O stretching of the carboxylic acid and the amide group (Amide I band), the N-H bending and C-N stretching of the amide group (Amide II band), the O-H stretching of the carboxylic acid, and the C-H stretching of the cyclohexyl ring and the propanoic chain. niscpr.res.innih.gov The correlation between calculated and experimental frequencies is often very good, with scaling factors sometimes applied to the computed values to account for anharmonicity and other systematic errors. niscpr.res.in

Table 2: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Representative Experimental Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-3500 niscpr.res.in | 2500-3300 (broad, H-bonded) |

| Carboxylic Acid | C=O stretch | 1750-1780 niscpr.res.innih.gov | 1700-1725 acs.org |

| Amide | N-H stretch | 3200-3400 | 3100-3500 |

| Amide | C=O stretch (Amide I) | 1680-1700 | 1630-1680 |

| Amide | N-H bend (Amide II) | 1520-1550 | 1510-1550 |

| Cyclohexyl/Propanoic | C-H stretch | 2850-3000 | 2850-2960 |

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity.

In amides, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, which is delocalized through resonance with the carbonyl group. yale.edumdpi.com The LUMO is generally the π* antibonding orbital of the carbonyl group. mdpi.com Analysis of the molecular orbital coefficients reveals the contribution of each atom to these orbitals. researchgate.net

Mulliken charge analysis or other population analysis methods can be used to determine the partial atomic charges on each atom. This provides insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carbonyl groups are expected to have a partial negative charge, while the carbonyl carbon and the amide hydrogen are expected to have partial positive charges.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the effects of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the different conformations adopted by the flexible propanoic acid chain and the potential for intramolecular hydrogen bonding. By performing simulations in an explicit solvent like water, one can study how the molecule interacts with solvent molecules and how solvation affects its conformation and dynamics. nih.govnih.gov These simulations are crucial for understanding the behavior of the molecule in a biological context, as they can model interactions with water and ions. plos.org The choice of force field (e.g., Amber, CHARMM, GROMOS) is critical for the accuracy of MD simulations. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations (General Methodological Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgneovarsity.org For a molecule like this compound, a QSAR study would typically involve the following steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities is compiled. drugdesign.org

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, partial charges), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. neovarsity.orgnumberanalytics.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. drugdesign.org

While a specific QSAR model for this compound is not available without a relevant dataset, the methodology provides a framework for predicting its activity based on its structural features and comparing it to similar molecules.

Cheminformatics and Data Mining Approaches for Related Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics and data mining can be employed to explore the surrounding chemical space. researchgate.net This can involve:

Similarity Searching: Identifying commercially available or synthetically accessible molecules with similar structures to this compound in large chemical databases. This can help in finding compounds with potentially similar properties or activities.

Substructure Searching: Searching for other molecules containing the cyclohexylformamido or β-alanine substructures to understand the broader class of compounds to which it belongs.

Clustering and Diversity Analysis: If a library of related amide derivatives is synthesized, these techniques can be used to group similar compounds and ensure a diverse range of chemical structures is explored. nih.gov

Predictive Modeling: Using data mining techniques to build models that predict various properties (e.g., solubility, toxicity) for this compound and related compounds based on their structural features.

These approaches are valuable for lead discovery and optimization in drug development, allowing researchers to navigate and understand the vast landscape of chemical possibilities.

Role and Utility of 3 Cyclohexylformamido Propanoic Acid in Broader Chemical Research

Significance as a Chemical Building Block in Advanced Organic Synthesis

In organic synthesis, molecules that offer versatile functional groups and a modifiable scaffold are termed "building blocks." 3-(Cyclohexylformamido)propanoic acid fits this description due to the presence of a carboxylic acid group, an amide linkage, and a lipophilic cyclohexyl ring. The propanoic acid moiety is a known precursor for a variety of industrially significant chemicals. researchgate.net For instance, related structures like 3-hydroxypropanoic acid are considered important platform chemicals for producing acrylic acid and other polymers. researchgate.netrsc.org

The synthesis of related compounds, such as 3-cyclohexylpropionic acid, is well-established and often serves as a precursor for fragrances and pharmaceutical intermediates. fishersci.cagoogle.com The presence of the N-formyl group and the cyclohexyl ring in this compound provides a scaffold that can be systematically modified. This allows chemists to generate libraries of related compounds for screening in drug discovery and materials science. The carboxylic acid can be converted into esters, amides, or other functional groups, while the cyclohexyl ring can be functionalized to alter the molecule's steric and electronic properties. This versatility makes N-acylamino acids valuable starting points for creating more complex molecules.

Table 1: Properties of Related Chemical Building Blocks

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 3-Cyclohexylpropanoic acid | C₉H₁₆O₂ | 156.23 | Precursor for fragrances (pineapple esters) and pharmaceutical intermediates. fishersci.cagoogle.com |

| 3-Hydroxypropanoic acid | C₃H₆O₃ | 90.08 | Platform chemical for producing acrylic acid, 1,3-propanediol, and polymers. researchgate.netrsc.org |

| 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid | C₁₁H₁₈O₄ | 214.26 | Building block in organic synthesis. bldpharm.com |

| 3-(2-Oxocyclohexyl)propanoic acid | C₉H₁₄O₃ | 170.21 | Intermediate in organic synthesis. nih.gov |

Exploration of Derivatives as Chemical Probes for Biological Systems (Methodological Focus)

The broader class of N-acyl amino acids and their neurotransmitter conjugates (NAANs) have gained prominence as tools for probing biological systems. nih.gov These molecules are often amphipathic, meaning they have both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This dual nature allows them to interact with complex biological targets like membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov Derivatives of this compound, by virtue of their N-acylamino acid structure, could be synthesized to serve as chemical probes to explore new pharmacological targets and signaling pathways. nih.gov

The general methodological approach involves designing and synthesizing derivatives of a parent molecule to study how structural changes affect binding and activity at a biological receptor. For N-acylamino acids, this often involves modifying the acyl chain or the amino acid headgroup. nomuraresearchgroup.com For example, research on derivatives of (R)-2-aminopropanoic acid has shown that they can act as agonists at the glycine (B1666218) site of NMDA receptors, which are crucial for central nervous system function. nih.gov

Scientists synthesize a series of these compounds with slight variations and then test their activity at different receptor subtypes. This allows them to build a structure-activity relationship (SAR) profile. For instance, studies on (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives revealed that these compounds could act as potent agonists at specific NMDA receptor subtypes, providing insights into the design of subtype-specific ligands. nih.gov The interaction of these probes can be evaluated using techniques like two-electrode voltage-clamp electrophysiology on cells expressing the target receptors. nih.gov The amphipathic nature of these molecules is key, as the lipid tail can interact with the cell membrane while the headgroup engages with the receptor's binding site. nih.gov

To understand how these chemical probes interact with their targets on a molecular level, researchers employ computational methods as a theoretical framework. Molecular dynamics (MD) simulations and pharmacophore modeling are powerful tools in this context. nih.govmdpi.com

MD simulations can model the dynamic movements and interactions between a ligand and a protein, revealing how a molecule like an N-acylamino acid derivative might bind within a receptor pocket. nih.gov These simulations can identify key residues involved in the interaction and describe networks of communication within the protein structure that are essential for its function. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to bind to a specific target. mdpi.com By creating a pharmacophore model based on a known ligand-receptor complex, scientists can screen virtual libraries of compounds or design new molecules, like derivatives of this compound, that fit the model and are therefore more likely to be active. mdpi.com This approach was used to explore how triazole-based derivatives of aminopropanoic acid could function as bioisosteres for amides, providing new avenues for designing glycine site agonists. nih.gov

Table 2: Methodological Approaches for Studying Molecular Interactions

| Methodological Focus | Description | Example Application |

|---|---|---|

| Structure-Activity Relationship (SAR) | Synthesizing and testing a series of related compounds to determine how chemical structure affects biological activity. | Developing aminopropanoic acid derivatives to achieve subtype-specific activity at NMDA receptors. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules to study ligand-protein binding dynamics. | Investigating intramolecular communication and binding modes of acylaminoacyl peptidases and NMDA receptor agonists. nih.govnih.gov |

| Pharmacophore Modeling | A computational approach to identify the essential 3D features of a molecule required for biological activity. | Designing new chalcone (B49325) derivatives as estrogen receptor inhibitors and understanding ligand binding to the NMDA receptor glycine site. nih.govmdpi.com |

Contributions to the Understanding of Structure-Reactivity Relationships in Formamide (B127407) and Propanoic Acid Systems

The structure of this compound contains both a propanoic acid and a formamide-like linkage. Understanding the interactions between these two functional groups is crucial for predicting the compound's chemical behavior. Research on the solid-liquid equilibrium of ternary systems containing acetic acid, propanoic acid, and formamide has shown that strong cross-association occurs between the carboxylic acid and formamide groups. researchgate.net

Specifically, these studies revealed the formation of solid adductive compounds, such as a 1:2 adduct between propanoic acid and formamide (CH₃CH₂COOH·(HCONH₂)₂), which is attributed to strong O···H···N hydrogen bonding. researchgate.net This finding is directly relevant to this compound, as it suggests that both intermolecular and intramolecular hydrogen bonding could play a significant role in its crystal structure, solubility, and interactions with biological targets. Such studies on simpler systems provide a foundational understanding of the non-covalent forces that govern the structure and reactivity of more complex N-acylamino acids.

Emerging Research Directions and Future Perspectives for N-Acylamino Acid Chemistry

The field of N-acylamino acid (NAAA) chemistry is rapidly expanding, with several emerging research directions. NAAAs are increasingly recognized as an important family of endogenous signaling molecules, part of a complex lipid signaling system sometimes called the "endocannabinoidome". nih.govmdpi.com Future research aims to fully uncover the physiological roles of the more than 70 endogenous NAANs that have been identified. nih.gov

Key future perspectives include:

Therapeutic Development: There is growing evidence that noncanonical amino acids (ncAAs), a class that includes N-acylamino acids, can be used to create biological therapeutics. nih.gov The ability to make precise, atomic-level changes to proteins and other molecules offers a promising route to enhancing therapeutic properties. nih.gov For example, certain N-acyl alanines have shown antiproliferative effects, while others have demonstrated neuroprotective activity. nih.govmdpi.com

Green Chemistry: The traditional chemical synthesis of N-acylamino acids often relies on harsh reagents. An emerging area of research is the use of enzymes, such as aminoacylases, to perform the synthesis in a more environmentally friendly manner. nih.gov This biocatalytic approach is being explored for the production of bio-based surfactants and other valuable chemicals. nih.gov

Metabolic Regulation: Recent studies have identified a novel function for some N-acylamino acids as uncouplers of mitochondrial respiration, which can increase energy expenditure. nomuraresearchgroup.com This suggests that manipulating the levels of specific NAAAs could be a future strategy for treating obesity and related metabolic disorders. wikipedia.orgnomuraresearchgroup.com Further investigation is needed to understand how diet and other factors modulate the endogenous levels of these compounds. mdpi.com

Q & A

Q. Critical Parameters :

- Temperature Control : Exothermic reactions during coupling require strict temperature monitoring to avoid side products.

- Solvent Purity : Anhydrous conditions prevent hydrolysis of intermediates.

- Catalyst Ratio : Excess EDCI (1.2–1.5 equiv) improves coupling efficiency .

Basic: Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for a triplet at δ 2.5–2.7 ppm (CH₂ adjacent to the carboxylic acid) and a multiplet at δ 1.2–1.8 ppm (cyclohexyl protons) .

- ¹³C NMR : A carbonyl signal at ~175 ppm (COOH) and ~170 ppm (amide C=O) confirms the structure.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 228.2 (calculated for C₁₀H₁₇NO₃).

Q. Table 1: Key Analytical Parameters

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 2.5–2.7 (CH₂), δ 1.2–1.8 (Cyclohexyl) |

| HPLC | Retention time: 8.2 min (gradient: 10–90% ACN in 15 min) |

| ESI-MS | m/z 228.2 [M+H]⁺ |

Advanced: How can researchers design enzyme inhibition studies to evaluate the biological activity of this compound, and what controls are necessary?

Methodological Answer:

Experimental Design :

Enzyme Selection : Target enzymes with known roles in inflammation (e.g., cyclooxygenase-2) or microbial pathways (e.g., β-lactamases) based on structural analogs .

Assay Conditions :

- Kinetic Studies : Use a spectrophotometric assay (e.g., NADH depletion at 340 nm for dehydrogenases) with varying substrate concentrations (0.1–10 × Kₘ).

- IC₅₀ Determination : Pre-incubate the enzyme with compound (0.1–100 µM) for 10 min before adding substrate .

Controls :

- Positive Control : A known inhibitor (e.g., aspirin for COX-2).

- Negative Control : Vehicle (e.g., DMSO ≤1%).

- Blank : Substrate without enzyme to rule out non-enzymatic reactions.

Q. Data Interpretation :

- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Kᵢ values. Compare with structural analogs (e.g., 3-(Pyrimidin-2-ylsulfanyl)propanoic acid, Kᵢ = 2.3 µM for PDE4 ).

Advanced: What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different studies?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Re-test batches via HPLC and NMR; impurities >2% can skew activity .

- Assay Conditions :

- pH Sensitivity : Re-evaluate activity at physiological pH (7.4) vs. assay-specific buffers.

- Ionic Strength : Adjust salt concentrations (e.g., 150 mM NaCl) to mimic in vivo conditions.

- Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular assays (e.g., LPS-induced TNF-α in macrophages) .

Case Example : If IC₅₀ varies between 5 µM (enzymatic) and 50 µM (cellular), assess membrane permeability via PAMPA assay or use prodrug strategies .

Advanced: How can computational modeling be integrated into the study of this compound’s mechanism of action?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Key residues for hydrogen bonding: Arg120, Tyr355 .

MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .

SAR Analysis : Compare with analogs (Table 2) to identify critical substituents (e.g., cyclohexyl vs. pyrimidine groups).

Q. Table 2: Structure-Activity Relationship (SAR) of Analogs

| Compound | Key Modification | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Cyclohexylformamide | 8.2 | COX-2 |

| 3-(Pyrimidin-2-ylsulfanyl)propanoic acid | Pyrimidine-sulfanyl | 2.3 | PDE4 |

| 3-Cyclohexylpropanoic acid | Cyclohexyl (no amide) | >100 | COX-2 |

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.